

Synthesis of 6-chloro-3-methyl-2-benzoxazolinone: Application Notes and Protocols

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Compound of Interest

Compound Name: 6-Chloro-2-benzoxazolinone

Cat. No.: B025022

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This document provides a detailed protocol for the synthesis of 6-chloro-3-methyl-2-benzoxazolinone, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the chlorination of 2-benzoxazolinone to yield **6-chloro-2-benzoxazolinone**, followed by N-methylation to produce the final product. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Reaction Scheme

The overall synthesis pathway is depicted below:



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Caption: Overall reaction scheme for the synthesis of 6-chloro-3-methyl-2-benzoxazolinone.

Experimental Protocols

Step 1: Synthesis of 6-chloro-2-benzoxazolinone

This procedure is adapted from established chlorination protocols of benzoxazolones.^{[1][2]}

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
2-Benzoxazolinone	135.12	135 g	1.0
Dioxane	88.11	457 g	-
Water	18.02	335 g	-
Chlorine (gas)	70.90	As required	~1.0-1.1
Sodium Hydroxide (30% aq. solution)	40.00	As required	-

Equipment:

- 2 L three-necked round-bottom flask
- Mechanical stirrer
- Gas inlet tube
- Thermometer
- Condenser
- Heating mantle
- Separatory funnel
- Filtration apparatus

Procedure:

- To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and condenser, add 2-benzoxazolinone (135 g, 1.0 mol), dioxane (457 g), and water (335 g).

- Stir the mixture to form a suspension.
- Heat the reaction mixture to 40-50 °C.
- Introduce chlorine gas through the gas inlet tube at a controlled rate. The reaction is exothermic, and the temperature should be maintained between 40-80 °C.
- Monitor the reaction progress by a suitable method (e.g., TLC or potentiometry) until the starting material is consumed. This typically requires the addition of 1.0 to 1.1 molar equivalents of chlorine.
- Upon completion, neutralize the reaction mixture with a 30% aqueous sodium hydroxide solution to a pH of approximately 7.
- Heat the mixture to around 85 °C, which will cause phase separation.
- Transfer the mixture to a separatory funnel and separate the upper organic layer, which contains the product.
- To the organic layer, add 250 g of water and heat to 80 °C to obtain a homogeneous solution.
- Cool the solution to 10 °C to induce crystallization of **6-chloro-2-benzoxazolinone**.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Expected Yield: Approximately 85-90% with a purity of >98%.

Step 2: Synthesis of 6-chloro-3-methyl-2-benzoxazolinone

This protocol is based on standard N-alkylation procedures for benzoxazolinone derivatives.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
6-chloro-2-benzoxazolinone	169.56	17.0 g	0.1
Acetone	58.08	200 mL	-
Anhydrous Potassium Carbonate	138.21	20.7 g	0.15
Dimethyl Sulfate	126.13	13.9 g (10.5 mL)	0.11

Equipment:

- 500 mL three-necked round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Dropping funnel
- Heating mantle
- Filtration apparatus
- Rotary evaporator

Procedure:

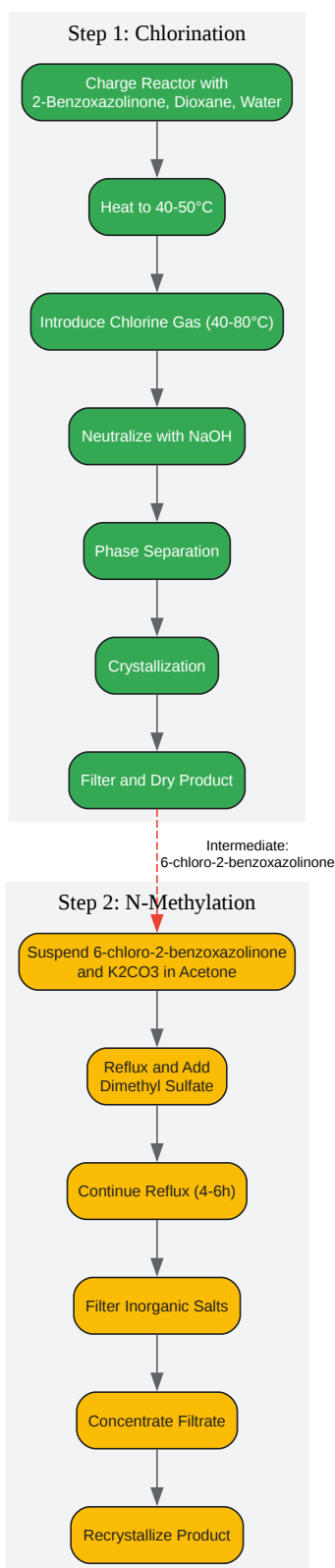
- In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend **6-chloro-2-benzoxazolinone** (17.0 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol) in acetone (200 mL).
- Heat the suspension to reflux with vigorous stirring.
- Through a dropping funnel, add dimethyl sulfate (13.9 g, 0.11 mol) dropwise to the refluxing mixture over 30 minutes.

- Continue refluxing the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC until the starting material is no longer detectable.
- After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and other inorganic salts.
- Wash the solid residue with a small amount of acetone.
- Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to afford pure 6-chloro-3-methyl-2-benzoxazolinone.

Expected Yield: Approximately 80-90%.

Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.



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Caption: Detailed workflow for the two-step synthesis of 6-chloro-3-methyl-2-benzoxazolinone.

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References

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